6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16338040
InChI: InChI=1S/C19H19ClN4O3/c20-12-3-4-16-15(8-12)14-5-6-24(11-17(14)23-16)19(26)22-10-18(25)21-9-13-2-1-7-27-13/h1-4,7-8,23H,5-6,9-11H2,(H,21,25)(H,22,26)
SMILES:
Molecular Formula: C19H19ClN4O3
Molecular Weight: 386.8 g/mol

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC16338040

Molecular Formula: C19H19ClN4O3

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C19H19ClN4O3
Molecular Weight 386.8 g/mol
IUPAC Name 6-chloro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C19H19ClN4O3/c20-12-3-4-16-15(8-12)14-5-6-24(11-17(14)23-16)19(26)22-10-18(25)21-9-13-2-1-7-27-13/h1-4,7-8,23H,5-6,9-11H2,(H,21,25)(H,22,26)
Standard InChI Key WZXMNOGZSDGIJH-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Composition

6-Chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (molecular formula: C₁₉H₁₉ClN₄O₃) has a molecular weight of 386.8 g/mol. Its IUPAC name delineates three critical components:

  • A beta-carboline core (1,3,4,9-tetrahydro-2H-beta-carboline), a bicyclic system merging indole and pyridine motifs.

  • A 6-chloro substitution on the beta-carboline ring, enhancing electrophilic reactivity.

  • A 2-[(furan-2-ylmethyl)amino]-2-oxoethyl side chain appended via a carboxamide linkage, introducing furan-derived hydrophobicity and hydrogen-bonding capacity.

The chlorine atom at position 6 is strategically positioned to influence electronic distribution, potentially modulating interactions with biological targets such as enzymes or receptors.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous beta-carbolines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the beta-carboline core resonate between δ 7.2–8.5 ppm, while the furan oxygen deshields adjacent protons to δ 6.3–7.1 ppm.

  • Mass Spectrometry: Expected molecular ion peak at m/z 387 ([M+H]⁺), with fragmentation patterns revealing cleavage at the carboxamide bond.

Computational models predict a logP value of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide likely follows a multi-step sequence:

  • Beta-carboline Core Formation: Pictet-Spengler condensation of tryptamine derivatives with carbonyl compounds under acidic conditions.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SOCl₂ at position 6.

  • Side-Chain Incorporation: Amide coupling between the beta-carboline’s carboxyl group and 2-[(furan-2-ylmethyl)amino]ethylamine via carbodiimide-mediated activation.

Yield optimization remains challenging due to steric hindrance from the furan moiety, necessitating high-dilution conditions during coupling.

Structural Analogues

Comparisons with related beta-carbolines highlight this compound’s uniqueness:

Compound NameStructural ModificationsBioactivity Profile
6-Methoxy-beta-carbolineMethoxy group at position 6MAO inhibition, neuroprotective
N-(2-morpholinoethyl) derivativeMorpholine ring replaces furanAnticancer (topoisomerase II)
9-Hydroxy-beta-carbolineHydroxyl at position 9Antiviral (HIV-1 integrase)

The furan-carboxamide side chain in the target compound may enhance selectivity for peripheral vs. central targets compared to these analogs.

Challenges and Future Directions

Solubility and Bioavailability

Despite its promising activity, the compound’s limited aqueous solubility (<0.1 mg/mL at pH 7.4) poses formulation challenges. Prodrug strategies, such as phosphate esterification of the carboxamide, are under investigation to enhance pharmacokinetics.

Target Identification

Ongoing studies employ affinity chromatography and CRISPR-Cas9 screens to identify protein targets. Preliminary data suggest interactions with heat shock protein 90 (HSP90) and serotonin receptors, though validation is pending.

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